Propargyl-PEG5-Ms

Overview

Description

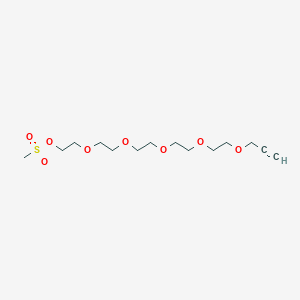

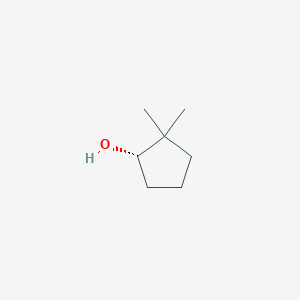

Propargyl-PEG5-Ms is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group . The IUPAC name for this compound is 3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl methanesulfonate .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The linear formula of this compound is C14H26O8S . Its molecular weight is 354.42 .Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The exact mass of this compound is 354.13 . The elemental analysis shows that it contains 47.45% Carbon, 7.39% Hydrogen, 36.11% Oxygen, and 9.05% Sulfur .Scientific Research Applications

Synthesis and Characterization

Propargyl-PEG5-Ms, a derivative of poly(ethylene glycol) (PEG), has been explored for its synthesis and characterization. The synthesis of propargyl-ended heterobifunctional PEG derivatives with various end groups has shown high efficiency, offering potential in the development of PEG-based bioconjugates for biomedical applications (Changhai Lu & W. Zhong, 2010). Furthermore, PEGylation, the process of attaching PEG chains to other molecules, has been widely utilized to improve the properties of therapeutic proteins and peptides, and its characterization in biological samples can be achieved using advanced techniques like reversed-phase LC-MS (B. Warrack et al., 2013).

Bioconjugation and Drug Delivery

The utility of this compound extends to bioconjugation and drug delivery. Studies have demonstrated the synthesis of amphiphilic PEG-lipid telechelics incorporating natural fatty acids functionalized with a propargyl group. These novel telechelics can self-assemble into nanoparticles, highlighting their potential as drug carriers (M. Arshad et al., 2014). Additionally, synthetic polypeptides have been developed using click chemistry, which can change solubility and self-assemble into micelles, showing promise for systemic drug and gene delivery (Amanda C. Engler et al., 2011).

Biomedical Research

In biomedical research, this compound has been used in various contexts. For example, PEG can mimic osmotic stress in plant tissue cultures, providing insights into water stress mechanisms (A. Elmaghrabi et al., 2017). Gold nanorods coated with PEG have been studied for their applications in diagnostics, bioimaging, and photothermal therapy (I. García et al., 2015). Furthermore, PEG-functionalized nanoparticles have been investigated for targeted cancer therapy (Wei Cheng et al., 2017).

Mechanism of Action

Target of Action

Propargyl-PEG6-Ms is a PEG derivative containing a propargyl group and a Ms group . The primary targets of Propargyl-PEG6-Ms are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG6-Ms involves the formation of a stable triazole linkage . This is achieved through a reaction between the propargyl group of Propargyl-PEG6-Ms and azide-bearing compounds or biomolecules, catalyzed by copper .

Biochemical Pathways

The biochemical pathway primarily affected by Propargyl-PEG6-Ms is the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . Propargyl-PEG6-Ms, being a PEG derivative, plays a crucial role in this process .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG6-Ms is largely influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of the reagent in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of the action of Propargyl-PEG6-Ms is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to the modification of these targets, potentially altering their function or properties.

Action Environment

The action of Propargyl-PEG6-Ms is influenced by environmental factors such as the presence of copper, which is needed as a catalyst for the reaction . Additionally, the hydrophilic PEG spacer can increase the water solubility of the reagent in an aqueous environment , potentially influencing its efficacy and stability.

Safety and Hazards

While specific safety and hazard information for Propargyl-PEG5-Ms is not available, general precautions should be taken while handling it. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The propargyl group, which is present in Propargyl-PEG5-Ms, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that compounds like this compound will continue to play a significant role in the development of new synthetic methodologies and the production of complex molecules in the future .

properties

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZLEBUWOVSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194353 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036204-62-2 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)